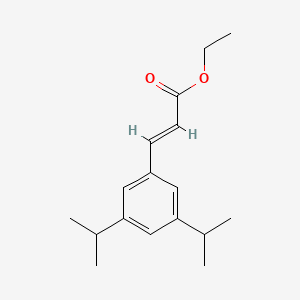
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate is an organic compound with the molecular formula C17H24O2. It is a derivative of cinnamic acid and features a phenyl ring substituted with two isopropyl groups at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate typically involves the esterification of 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to maximize yield and purity. Catalysts and solvents are recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: 3-(3,5-bis(1-methylethyl)phenyl)acrylic acid.
Reduction: Ethyl 3-(3,5-bis(1-methylethyl)phenyl)propanol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
作用机制
The mechanism of action of ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The phenyl ring’s substitution pattern influences its binding affinity and specificity.
相似化合物的比较
Ethyl 3-(3,5-bis(1-methylethyl)phenyl)acrylate can be compared with other similar compounds such as:
Ethyl cinnamate: Lacks the isopropyl substitutions on the phenyl ring.
Ethyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of isopropyl groups.
Ethyl 3-(3,5-dimethylphenyl)acrylate: Features methyl groups instead of isopropyl groups.
The unique isopropyl substitutions in this compound confer distinct steric and electronic properties, making it valuable for specific applications where these characteristics are advantageous.
属性
CAS 编号 |
2179319-51-6 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
ethyl (E)-3-[3,5-di(propan-2-yl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C17H24O2/c1-6-19-17(18)8-7-14-9-15(12(2)3)11-16(10-14)13(4)5/h7-13H,6H2,1-5H3/b8-7+ |
InChI 键 |
CCDVTESUSACXIP-BQYQJAHWSA-N |
手性 SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)C(C)C)C(C)C |
规范 SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


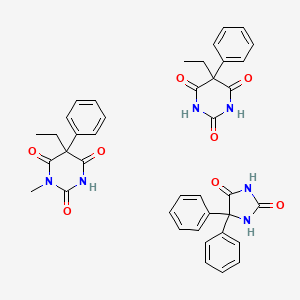
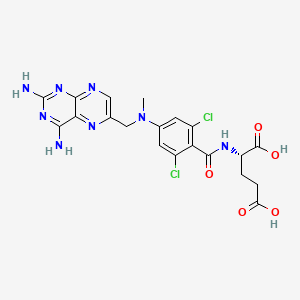
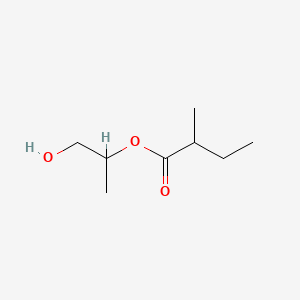
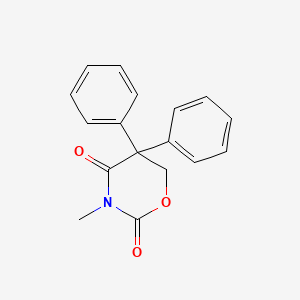
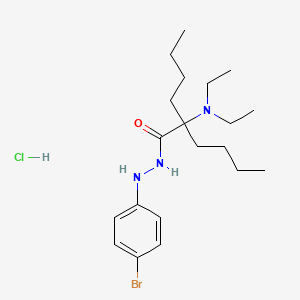

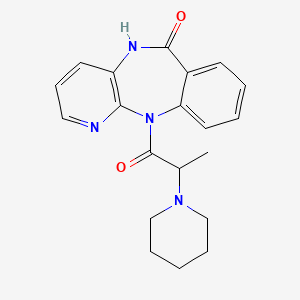
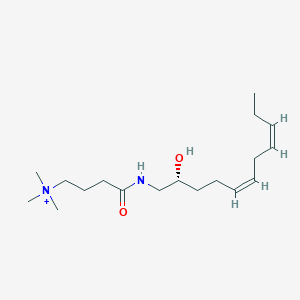

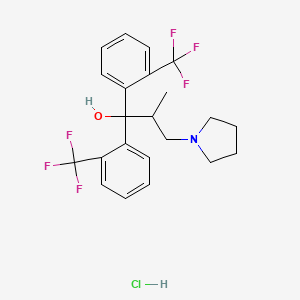

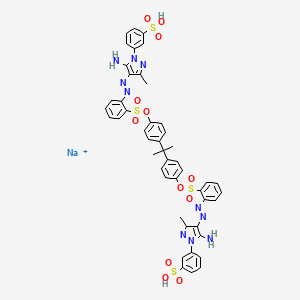
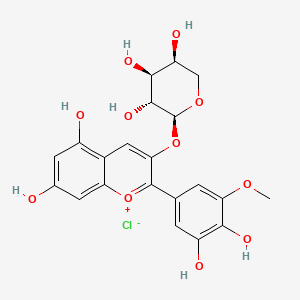
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
